molecular formula C17H21F3N2O2 B13213907 tert-Butyl 4-[4-amino-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate

tert-Butyl 4-[4-amino-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B13213907
M. Wt: 342.36 g/mol
InChI Key: LUADHSGECNHQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-[4-amino-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is often associated with enhanced metabolic stability and lipophilicity, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[4-amino-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[4-amino-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

tert-Butyl 4-[4-amino-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 4-[4-amino-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity and metabolic stability, allowing it to modulate biological processes effectively. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-[4-amino-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H21F3N2O2

Molecular Weight

342.36 g/mol

IUPAC Name

tert-butyl 4-[4-amino-3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H21F3N2O2/c1-16(2,3)24-15(23)22-8-6-11(7-9-22)12-4-5-14(21)13(10-12)17(18,19)20/h4-6,10H,7-9,21H2,1-3H3

InChI Key

LUADHSGECNHQPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=C(C=C2)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.